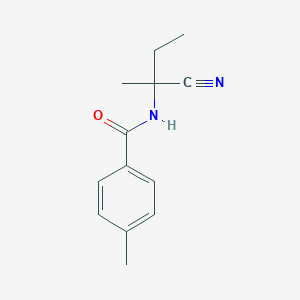
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)ethyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as PEAQX, is a selective antagonist of the AMPA receptor, a subtype of glutamate receptor, which is involved in the mediation of fast synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
作用機序
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a reduction in the excitability of neurons and a decrease in synaptic plasticity.
Biochemical and Physiological Effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to have a range of biochemical and physiological effects, including a decrease in the amplitude of excitatory postsynaptic currents, a reduction in the number of AMPA receptors on the cell surface, and a decrease in the expression of genes involved in synaptic plasticity. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, including its high selectivity for the AMPA receptor, its ability to block the activity of the receptor without affecting other glutamate receptors, and its ability to be administered both in vitro and in vivo. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine and its role in the regulation of synaptic plasticity and neurological disorders. These include the development of more selective and potent AMPA receptor antagonists, the investigation of the role of AMPA receptors in the regulation of synaptic plasticity in different brain regions and cell types, and the development of therapeutic strategies targeting AMPA receptors for the treatment of neurodegenerative diseases and addiction.
In conclusion, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a selective antagonist of the AMPA receptor that has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine acts by blocking the activity of the AMPA receptor, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity. While n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has several advantages for use in lab experiments, it also has some limitations, and there are several future directions for research on this compound and its role in the regulation of synaptic plasticity and neurological disorders.
合成法
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine can be synthesized using a multi-step process involving the reaction of 1H-pyrazole with various reagents to form the intermediate compounds, which are then reacted with each other to form the final product. The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and addiction. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine has been shown to block the activity of AMPA receptors, leading to a decrease in the excitability of neurons and a reduction in synaptic plasticity.
特性
IUPAC Name |
1-pyrazol-1-yl-N-(2-pyrazol-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-11(10-16-8-3-5-14-16)12-6-9-15-7-2-4-13-15/h2-5,7-8,11-12H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJGPKDAACHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(1h-pyrazol-1-yl)propan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![(3-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7571715.png)
![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)
![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
